

RC-3095: A Technical Overview of its Discovery and Development

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

RC-3095 is a potent and selective synthetic antagonist of the bombesin/gastrin-releasing peptide receptor (GRP-R), also known as BB2R.[1] Initially developed as a potential anticancer agent, its mechanism of action involves blocking the mitogenic effects of bombesin-like peptides, which act as autocrine or paracrine growth factors in various human cancers.[2][3] Preclinical studies have demonstrated its efficacy in inhibiting the growth of several tumor types, including small cell lung carcinoma (SCLC), pancreatic, and colon cancers.[4][5] Beyond its anti-neoplastic properties, **RC-3095** has also exhibited significant anti-inflammatory effects in experimental models of arthritis. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and key experimental findings related to **RC-3095**.

Introduction: The Rationale for GRP-R Antagonism

Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that mediate a range of physiological effects, including smooth muscle contraction, exocrine and endocrine secretions, and the regulation of cell growth.[6] GRP exerts its effects by binding to the GRP-R, a G protein-coupled receptor.[3] In numerous malignancies, GRP-like peptides are overexpressed and function as autocrine or paracrine growth factors, contributing to tumor proliferation and progression.[2][3] This observation provided the rationale for developing GRP-



R antagonists as a targeted therapeutic strategy. **RC-3095** emerged from these efforts as a promising candidate.[1]

Mechanism of Action

RC-3095 is a peptide analog that acts as a competitive antagonist at the GRP-R.[7] By binding to the receptor, it prevents the binding of endogenous ligands like GRP, thereby inhibiting downstream signaling pathways that promote cell proliferation.[3]

One of the key mechanisms downstream of GRP-R activation is the transactivation of the epidermal growth factor receptor (EGF-R).[3][8] GRP-R activation can lead to the tyrosine phosphorylation of EGF-R, initiating its signaling cascade, which is a major driver of cell growth and survival.[8] **RC-3095** has been shown to disrupt this GRP-R-mediated transactivation of the EGF-R, leading to a reduction in EGF-R signaling.[3] Furthermore, treatment with **RC-3095** has been demonstrated to decrease the expression levels of both GRP-R and EGF-R at the mRNA and protein levels in tumor models.[4]

The anti-inflammatory effects of **RC-3095** are attributed to its ability to attenuate the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF- α) and interleukin-1-beta (IL-1 β), and to modulate the migration and activation of immune cells.[9]

Preclinical Development and Key Findings In Vitro and In Vivo Anti-tumor Activity

RC-3095 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.

- Small Cell Lung Carcinoma (SCLC): In nude mice xenografted with the H-69 SCLC cell line, subcutaneous administration of RC-3095 (10 μ g/animal/day) for 5 weeks resulted in an approximately 50% decrease in tumor volume.[4] This inhibition of tumor growth was accompanied by a significant reduction in the concentration of both BN/GRP receptors (29.0%) and EGF-R (62.3%), as well as a 31% decrease in EGF-R mRNA levels in the tumors.[4]
- Pancreatic Cancer: In the CFPAC-1 human pancreatic cancer cell line, RC-3095 effectively inhibited bombesin-stimulated cell growth in vitro.[5] In nude mice bearing CFPAC-1



xenografts, twice-daily subcutaneous injections of **RC-3095** (10 μ g) for 25 days significantly decreased tumor volume and weight.[5]

 Colon Cancer: RC-3095 has been shown to inhibit the in vivo growth of human colon cancer xenografts.[3]

Anti-inflammatory Properties in Experimental Arthritis

RC-3095 has also been investigated for its therapeutic potential in inflammatory conditions. In murine models of collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA), **RC-3095** demonstrated potent anti-inflammatory effects, reducing joint inflammation, cartilage destruction, and the levels of pro-inflammatory cytokines.

Clinical Development: Phase I Trial

A Phase I clinical trial of **RC-3095** was conducted in 25 patients with advanced solid malignancies to evaluate its safety and feasibility.[2]

- Study Design: Patients received once or twice-daily subcutaneous injections of **RC-3095** at doses ranging from 8 to 96 μg/kg.[2] The dose was escalated in cohorts of 3-5 patients.[2]
- Safety and Tolerability: The primary toxicity observed was local discomfort at the injection site, particularly at higher doses.[2] No other significant organ toxicity was detected.[2]
- Pharmacokinetics: Due to analytical challenges, pharmacokinetic data were obtained from only two patients at the highest dose level (96 μg/kg).[2] In these patients, **RC-3095** reached plasma concentrations greater than 100 ng/mL for approximately 8 hours, with a plasma elimination half-life of 8.6-10.9 hours.[2]
- Efficacy: No objective tumor responses were observed in the study.[2] However, a patient with a GRP-expressing progressive medullary carcinoma of the thyroid experienced a short-lasting minor tumor response.[2] A single administration of **RC-3095** at the highest dose to a patient with Zollinger-Ellison syndrome resulted in a 50% reduction in plasma gastrin levels within 6 hours.[2]

Due to the local toxicity at the injection site, a maximum tolerated dose could not be established, and therefore a recommended dose for Phase II trials was not determined.[2]



Quantitative Data Summary

Table 1: Preclinical Anti-Tumor Efficacy of RC-3095 in H-69 SCLC Xenografts[4]

Parameter	Control	RC-3095 (10 μ g/day)	% Change
Tumor Volume	-	~50% decrease	~50%
BN/GRP Receptor Concentration	-	29.0% decrease	29.0%
EGF-R Concentration	-	62.3% decrease	62.3%
EGF-R mRNA Levels	-	31% decrease	31%

Table 2: Phase I Clinical Trial of RC-3095[2]

Parameter	Value	
Number of Patients	25	
Dosing Regimen	8 to 96 μg/kg, SC, once or twice daily	
Primary Toxicity	Local discomfort at injection site	
Peak Plasma Concentration (96 μg/kg)	>100 ng/mL	
Plasma Elimination Half-life	8.6 - 10.9 hours	
Objective Tumor Responses	0	

Experimental Protocols Radioligand Binding Assay for GRP-R

This protocol is a generalized procedure for determining the binding affinity of **RC-3095** to the GRP-R.[7]

• Membrane Preparation:



- Homogenize cells or tissues known to express GRP-R in a suitable buffer (e.g., Tris-HCl).
- Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction.
- Resuspend the membrane pellet in a binding buffer.

Binding Reaction:

- In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin).
- Add varying concentrations of unlabeled RC-3095 to compete for binding to the GRP-R.
- Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.

Separation and Detection:

- Rapidly filter the incubation mixture through glass fiber filters to separate the receptorbound radioligand from the free radioligand.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
- Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

- Plot the percentage of specific binding of the radioligand against the concentration of RC-3095.
- Calculate the IC50 (the concentration of RC-3095 that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) from the resulting competition curve.

Nude Mouse Xenograft Model for SCLC

This protocol describes a general procedure for evaluating the in vivo anti-tumor activity of **RC-3095**.[4]



· Cell Culture:

- Culture a human SCLC cell line (e.g., H-69) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
- Harvest the cells when they reach the logarithmic growth phase.

Tumor Implantation:

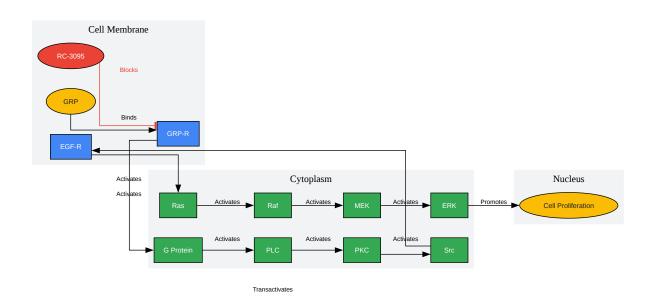
- Resuspend the harvested SCLC cells in a sterile saline solution.
- Subcutaneously inject a defined number of cells (e.g., 1 x 107 cells) into the flank of athymic nude mice.

Treatment:

- Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
- \circ Administer **RC-3095** subcutaneously to the treatment group at a specified dose and schedule (e.g., 10 μ g/animal/day for 5 weeks).
- Administer the vehicle (e.g., saline) to the control group using the same schedule.
- Tumor Measurement and Analysis:
 - Measure the tumor dimensions with calipers at regular intervals throughout the study.
 - Calculate the tumor volume using the formula: (length x width2) / 2.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Weigh the tumors and process them for further analysis, such as receptor binding assays or mRNA expression analysis.

Visualizations

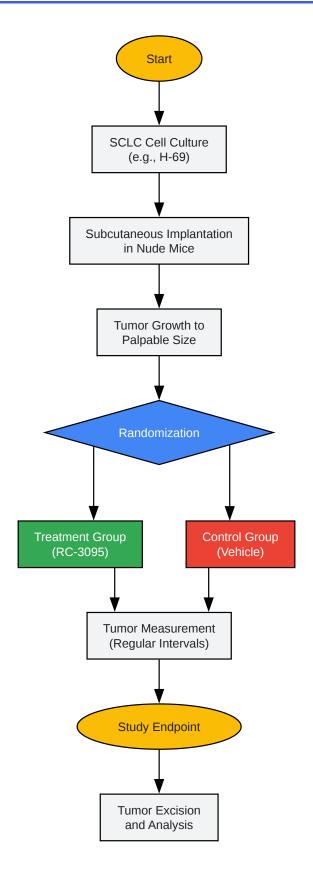




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Caption: GRP-R signaling pathway and the inhibitory action of RC-3095.





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Caption: Experimental workflow for in vivo efficacy testing in a xenograft model.



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